molecular formula C12H17NS B8737447 2-(Phenylthiomethyl)piperidine

2-(Phenylthiomethyl)piperidine

Cat. No. B8737447
M. Wt: 207.34 g/mol
InChI Key: NUZVSWGFCLEVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylthiomethyl)piperidine is a useful research compound. Its molecular formula is C12H17NS and its molecular weight is 207.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenylthiomethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylthiomethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Phenylthiomethyl)piperidine

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)piperidine

InChI

InChI=1S/C12H17NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2

InChI Key

NUZVSWGFCLEVIL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CSC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Phenylthiomethyl)piperidine was prepared from 2-(hydroxymethyl)piperidine by the method described by Kotsuki et al., Tetrahedron Letters, 1991, 32, 4155-4158; otherwise the synthesis proceeded as described in Example 16. 1-Amino-2-(phenylthiomethyl)piperidine (1.4 g, 6.5 mmol) was reacted with 9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine (2.0 g, 3.25 mmol), followed by debenzoylation of the purified product using methanolic ammonia. This provided the title 2-chloro-N-[2-(phenylthiomethyl)-1-piperidinyl]adenosine (0.17 g, 10%) as a foam (a mixture of diastereoisomers); 1H NMR (DMSO-d6) δ3.51-3.59 (1H, m, H-5'a), 3.62-3.70 (1H, m, H-5'b), 3.95 (1H, q, H-4'), 4.13 (1H, q, H-3'), 4.47-4.56 (1H, m, H-2'), 5.06 (1H, t, 5'-OH), 5.22, 5.50 (2H, 2d, 2 '- and 3'-OH), 5.82-5.87 (1H, 2d, H-1'), 7.16-7.54 (5H, 2m, Ar-H), 8.41, 8.46 (1H, 2s, H-8), 9.40 (1H, s, N-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Amino-2-(phenylthiomethyl)piperidine
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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